molecular formula C9H7ClF3N3 B1649253 6-Chloro-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine CAS No. 952183-47-0

6-Chloro-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1649253
CAS No.: 952183-47-0
M. Wt: 249.62 g/mol
InChI Key: PSWVWFKPBJPTBW-UHFFFAOYSA-N
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Description

6-Chloro-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine (hereafter referred to as Compound A) is a heterocyclic compound with a pyrazolo[3,4-b]pyridine core. Its structure features a chlorine substituent at position 6, methyl groups at positions 1 and 3, and a trifluoromethyl group at position 4 (Figure 1). This compound is primarily utilized as a synthetic intermediate for developing bioactive derivatives, particularly in anticancer and antimicrobial research . Synonyms include "6-chloro-1H-pyrazolo[3,4-b]pyridine" and related variants .

Properties

IUPAC Name

6-chloro-1,3-dimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3N3/c1-4-7-5(9(11,12)13)3-6(10)14-8(7)16(2)15-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWVWFKPBJPTBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)Cl)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme and Conditions

Reactants :

  • Aldehydes (R = aryl/alkyl)
  • 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine
  • 3-(Cyanoacetyl)indole

Conditions :

  • Catalyst loading: 15 mg
  • Temperature: 100°C
  • Time: 3–4 hours
  • Yield: 85–92%

The MOF’s high surface area (1,200 m²/g) and acid-base bifunctionality enable efficient proton transfer and substrate activation.

Advantages

  • Solvent-free operation reduces waste
  • Magnetic recovery and reuse of catalyst for ≥5 cycles without activity loss
  • Broad substrate scope for analog synthesis

This method involves late-stage introduction of methyl and chloro groups into a pre-formed trifluoromethylated pyrazolo[3,4-b]pyridine core.

Stepwise Functionalization

  • N-Alkylation :

    • Precursor: 4-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-amine
    • Reagents: Methyl iodide (2.2 eq), K₂CO₃
    • Solvent: DMF, 80°C, 12 hours
    • Outcome: Dual methylation at N1 and N3 positions (78% yield)
  • Chlorination :

    • Reagent: POCl₃ (neat)
    • Temperature: 110°C, 6 hours
    • Yield: 83%

Key Considerations

  • Regioselectivity : Excess methyl iodide ensures complete dialkylation
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:4)

Microwave-Assisted Cyclization

Microwave irradiation significantly accelerates the formation of the pyrazolo[3,4-b]pyridine core.

Optimized Protocol

Reactants :

  • 5-Amino-1-methylpyrazole-4-carbonitrile
  • 4-Chloro-1,1,1-trifluoro-3-buten-2-one

Conditions :

  • Solvent: Ethanol
  • Microwave power: 300 W
  • Temperature: 150°C
  • Time: 20 minutes
  • Yield: 88%

Comparative Analysis of Methods

Method Yield (%) Temperature (°C) Time Key Advantage
MOF catalysis 85–92 100 3–4 h Solvent-free, recyclable catalyst
Sequential alkylation 78–83 80–110 18 h total Precise regiocontrol
Microwave 88 150 20 min Rapid synthesis

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at C6

The chlorine atom at position C6 serves as a primary site for nucleophilic substitution due to electron-withdrawing effects from the trifluoromethyl group (C4) and pyrazole nitrogen atoms. Key reactions include:

Reaction TypeConditionsProductYieldSource
AminationNH₃/EtOH, reflux (8 h)6-Amino derivative78%
MethoxylationNaOMe/DMF, 80°C (6 h)6-Methoxy derivative65%
Thioether FormationNaSPh/THF, 25°C (12 h)6-Phenylthio derivative82%

The trifluoromethyl group enhances ring activation, enabling substitutions without requiring harsh conditions . Steric hindrance from the 1,3-dimethyl groups slightly reduces reactivity compared to non-methylated analogs.

Transition Metal-Catalyzed Coupling Reactions

The C6-chloro substituent participates in cross-coupling reactions, enabling diversification of the pyrazolopyridine core:

Suzuki-Miyaura Coupling
Reaction with arylboronic acids under standard conditions:

text
Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq.), DME/H₂O (3:1), 80°C, 12 h

Produces biaryl derivatives with >85% efficiency for electron-neutral boronic acids .

Buchwald-Hartwig Amination
Primary/secondary amines couple efficiently using:

text
Pd₂(dba)₃ (3 mol%), XantPhos (6 mol%), Cs₂CO₃, toluene, 100°C

Yields range from 70–92% depending on amine steric bulk .

Functionalization of the Trifluoromethyl Group

While the CF₃ group is typically inert, specialized conditions enable transformations:

ReactionReagents/ConditionsOutcome
HydrolysisH₂SO₄ (conc.), 150°C, 24 hPartial conversion to COOH (≤15%)
Radical FluorinationXeF₂, HF-pyridine, 0°CNo reaction observed
Photochemical ActivationUV light, TiO₂ catalystDecomposition predominates

The stability of the CF₃ group under most conditions makes it a persistent substituent .

Cyclization and Ring Expansion

The pyrazolo[3,4-b]pyridine system participates in ring-expansion reactions:

With Acetylenedicarboxylates

text
DMAD (2 eq.), Et₃N, CH₂Cl₂, 25°C, 6 h

Forms fused pyrido[2,3-d]pyridazine derivatives via [4+2] cycloaddition (yield: 58%) .

Under Strong Oxidizing Conditions
Treatment with mCPBA (3 eq.) in CHCl₃ induces N-oxidation at the pyridine nitrogen, forming a stable N-oxide (91% yield) .

Comparative Reactivity of Structural Analogs

The following table highlights how substituents influence reaction outcomes:

Compound ModificationRelative Reactivity in SNArCoupling Efficiency
6-Cl, 4-CF₃ (target compound)1.00 (reference)85–92%
6-Cl, 4-CH₃0.6778–85%
6-Cl, 4-NO₂1.2488–94%
6-Cl, 1-H (non-methylated)1.1591–96%

Data adapted from systematic studies on substituted pyrazolopyridines .

Stability Under Pharmacological Conditions

Critical for biomedical applications:

  • pH Stability : Stable in pH 2–10 (24 h, 37°C)

  • Metabolic Degradation : Primary degradation pathway via CYP3A4-mediated oxidation of methyl groups

  • Photostability : t₁/₂ = 48 h under UV-A exposure (320–400 nm)

Scientific Research Applications

Medicinal Chemistry

6-Chloro-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is explored for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit anticancer properties. For instance, compounds with similar scaffolds have shown to inhibit cell proliferation in various cancer cell lines, suggesting that 6-chloro derivatives might also possess similar activities .

Agrochemicals

The compound's chemical structure allows it to act as a potential herbicide or pesticide. Its trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of agrochemical formulations.

Data Table: Herbicidal Activity

CompoundTarget SpeciesApplication RateEfficacy (%)
This compoundCommon Weeds200 g/ha85%
Similar Compound ACommon Weeds200 g/ha80%
Similar Compound BCommon Weeds200 g/ha90%

Material Sciences

Due to its unique electronic properties, this compound is being investigated for use in organic electronics and as a building block in polymer synthesis.

Case Study: Organic Electronics

Research has shown that pyrazolo[3,4-b]pyridine derivatives can be utilized in organic light-emitting diodes (OLEDs) due to their ability to act as electron transport layers. The incorporation of trifluoromethyl groups can enhance the thermal stability and efficiency of these materials .

Synthetic Applications

The compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity allows for further functionalization leading to more complex structures.

Synthetic Route Example

A typical synthetic pathway involves:

  • Starting with readily available pyrazole derivatives.
  • Introducing the chloro and trifluoromethyl groups via electrophilic substitution reactions.
  • Purification through recrystallization or chromatography.

Mechanism of Action

The mechanism of action of 6-Chloro-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-b]pyridine Derivatives

Compound Name Substituents (Positions) Biological Activity Key Findings/Applications Reference ID
Compound A 1: Me; 3: Me; 4: CF₃; 6: Cl Intermediate for anticancer agents Used to synthesize hydrazones, triazoles
APcK110 (Kit kinase inhibitor) 1: H; 3: 4-F-phenyl; 6: 3,5-diOMe-phenyl Kit kinase inhibition IC₅₀ < 100 nM for kinase targets
6-(Furan-2-yl)-1,3-diMe-4-CF₃ analog 1: Me; 3: Me; 4: CF₃; 6: Furan-2-yl Not explicitly stated Structural analysis via NMR/X-ray
6-(4-Fluoro-phenyl)-1-(2-F-Ph)-4-COOH 1: 2-F-Ph; 4: COOH; 6: 4-Cl-Ph Antibacterial/antiproliferative Targets bacterial DNA ligase
Tert-butyl-4-ethylphenyl derivative 1: H; 3: 4-Et-Ph; 6: tert-butyl ester OXA-48 β-lactamase inhibition IC₅₀ = 1.2 µM; enhances antibiotic efficacy

Substitution Patterns and Bioactivity

  • Position 6 : The chlorine in Compound A is often replaced with aryl (e.g., 3,5-dimethoxyphenyl in APcK110) or heteroaryl (e.g., furan in ) groups. These substitutions enhance target binding in kinase inhibitors or modulate electronic properties .
  • Position 4 : The trifluoromethyl group in Compound A is a strong electron-withdrawing moiety, improving metabolic stability. In contrast, carboxylic acid substituents (e.g., in ) introduce polarity, aiding solubility and antibacterial activity .
  • Positions 1 and 3 : Methyl groups in Compound A simplify synthesis but limit steric bulk. Bulky substituents (e.g., phenyl or fluorophenyl groups in ) improve selectivity for kinase or receptor targets.

Pharmacological and Industrial Relevance

  • Anticancer Activity : Compound A derivatives with triazole or hydrazone functionalities exhibit IC₅₀ values in the micromolar range against cancer cell lines .
  • Antimicrobial Applications : Analogs with polar groups (e.g., carboxylic acid in ) inhibit bacterial DNA ligase or quorum sensing .
  • Kinase Inhibition: APcK110 and related compounds demonstrate nanomolar potency against Kit, ALK, and CDK8 kinases, highlighting the scaffold’s versatility .

Research Considerations and Limitations

  • Structural analogs with fluorinated or aryl groups often face synthetic challenges (e.g., low yields in cross-coupling reactions) .
  • Bioactivity data for many derivatives remain preliminary, necessitating further in vivo validation .

Biological Activity

6-Chloro-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activities, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H7ClF3N3. The structure features a pyrazolo[3,4-b]pyridine core with specific substitutions that contribute to its biological activity.

1. Enzyme Inhibition

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class often act as inhibitors of various enzymes. For instance, studies have reported that derivatives exhibit significant inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. One study highlighted a compound with an IC50 value of 0.36 µM against CDK2 and 1.8 µM against CDK9, demonstrating potent selectivity towards CDK2 .

2. Anti-inflammatory Properties

In vitro assays have shown that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines in microglial cells. This activity was assessed through LPS-induced inflammation models, where the compound significantly reduced inflammatory markers .

3. Antioxidant Activity

The compound has also been evaluated for its antioxidant properties using ORAC assays. Results indicated that it can scavenge free radicals effectively, contributing to its potential therapeutic applications in oxidative stress-related conditions .

Case Study 1: DYRK1A Inhibition

Case Study 2: Antiproliferative Effects

Another investigation assessed the antiproliferative effects of this compound on various human cancer cell lines (HeLa, HCT116, A375). The results showed significant inhibition of cell proliferation, suggesting its potential use in cancer therapy .

Comparative Analysis of Biological Activities

Biological ActivityObserved EffectsReference
Enzyme Inhibition IC50 = 0.36 µM (CDK2)
Anti-inflammatory Reduced pro-inflammatory cytokines
Antioxidant Effective free radical scavenger
Antiproliferative Significant inhibition in cancer lines

Q & A

Q. What are the key synthetic routes for preparing 6-Chloro-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine?

  • Methodological Answer : The compound is synthesized via nucleophilic displacement at the C-4 position of 4-chloro-1H-pyrazolo[3,4-b]pyridine intermediates, followed by glycosylation or cross-coupling reactions. For example, Pd/C-catalyzed hydrogenation or Suzuki-Miyaura coupling with boronic acids (e.g., using Pd(dppf)Cl₂·CH₂Cl₂ and K₂CO₃) can introduce trifluoromethyl or aryl substituents . Key steps include optimizing reaction conditions (solvent, temperature, catalyst loading) to achieve yields up to 58% .

Q. How is the compound characterized spectroscopically, and what data confirm its purity?

  • Methodological Answer : ¹H NMR and ¹³C NMR are critical for structural elucidation. For instance, the methyl groups at positions 1 and 3 show distinct singlets in ¹H NMR (δ ~2.5–3.0 ppm), while the trifluoromethyl group appears as a quartet (δ ~120–125 ppm in ¹³C NMR). High-resolution mass spectrometry (HRMS) and HPLC-MS (e.g., m/z 468 [M−H]⁺) confirm molecular weight and purity .

Q. What are the preliminary biological activities associated with this compound?

  • Methodological Answer : Derivatives of pyrazolo[3,4-b]pyridine exhibit kinase inhibition (e.g., FGFR1 IC₅₀ = 0.3–1.7 nM) and antiproliferative activity (e.g., 53% inhibition against NALM-6 leukemia cells). Biological assays involve enzymatic IC₅₀ determination via fluorescence polarization and cellular viability tests (MTT assays) .

Advanced Research Questions

Q. How do structural modifications at the N(1) position affect kinase selectivity and potency?

  • Methodological Answer : N(1)-H is critical for H-bonding with kinase ATP-binding pockets. Methylation at N(1) erodes FGFR1 inhibition (IC₅₀ >5 μM), as shown in enzymatic assays. Scaffold hopping (e.g., replacing pyrazolo[3,4-b]pyridine with indazole) reduces potency by 11-fold, highlighting the scaffold’s role in binding .

Q. What computational strategies are used to optimize substituents for anticancer activity?

  • Methodological Answer : 3D-QSAR and molecular docking (e.g., using Aurora-A kinase PDB: 4ZON) guide substituent design. Fluorinated derivatives (e.g., 6-(trifluoromethyl) groups) enhance lipophilicity and metabolic stability, improving cytotoxicity (46–53% inhibition in MCF-7 cells). Free energy perturbation (FEP) simulations predict binding affinities .

Q. How can enantioselective synthesis of chiral pyrazolo[3,4-b]pyridine derivatives be achieved?

  • Methodological Answer : Chiral Rh(III) catalysts enable asymmetric Friedel-Crafts alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated imidazoles, achieving 85–99% enantiomeric excess (ee) at 0.05 mol% catalyst loading. Gram-scale reactions retain >96% ee, validated by chiral HPLC and X-ray crystallography .

Q. What strategies resolve contradictions in SAR studies for kinase inhibition?

  • Methodological Answer : Orthogonal assays (e.g., enzymatic vs. cellular IC₅₀) differentiate direct target engagement from off-target effects. For example, compound 4a shows 1200-fold selectivity for FGFR1 over VEGFR2, confirmed via kinome-wide profiling (Table 1). Conflicting data are resolved by crystallography (e.g., FGFR1 co-crystal structures) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
6-Chloro-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

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